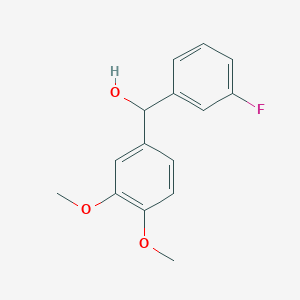![molecular formula C9H7N3O2 B1608087 4-对甲苯基[1,2,4]三唑-3,5-二酮 CAS No. 72708-83-9](/img/structure/B1608087.png)
4-对甲苯基[1,2,4]三唑-3,5-二酮
描述
4-p-Tolyl[1,2,4]triazole-3,5-dione is a heterocyclic compound characterized by a triazole ring substituted with a p-tolyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
科学研究应用
4-p-Tolyl[1,2,4]triazole-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
Target of Action
The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .
Mode of Action
The compound 4-p-Tolyl[1,2,4]triazole-3,5-dione likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that 4-p-Tolyl[1,2,4]triazole-3,5-dione may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.
生化分析
Biochemical Properties
4-p-Tolyl[1,2,4]triazole-3,5-dione is known to interact with various biomolecules in biochemical reactions. For instance, it has been used to establish the positional isomerism of soy oil trans, trans conjugated linoleic acid . The positional specificity was confirmed by silver ion HPLC retention time data .
Molecular Mechanism
The molecular mechanism of action of 4-p-Tolyl[1,2,4]triazole-3,5-dione is primarily through its role as a dienophile in Diels-Alder reactions . It binds to dienes, forming stable adducts that can be used for further chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-p-Tolyl[1,2,4]triazole-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl isocyanate with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-p-Tolyl[1,2,4]triazole-3,5-dione may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and purification. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-p-Tolyl[1,2,4]triazole-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the p-tolyl group .
相似化合物的比较
Similar Compounds
4-Phenyl[1,2,4]triazole-3,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Methyl[1,2,4]triazole-3,5-dione: Contains a methyl group on the triazole ring.
4-Benzyl[1,2,4]triazole-3,5-dione: Features a benzyl group on the triazole ring
Uniqueness
4-p-Tolyl[1,2,4]triazole-3,5-dione is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications and enhances its reactivity compared to other similar compounds .
属性
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFABJLXYBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375283 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72708-83-9 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)



![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)





